molecular formula C9H12N2 B1269439 N-(pyridin-2-ylmethyl)cyclopropanamine CAS No. 626210-44-4

N-(pyridin-2-ylmethyl)cyclopropanamine

Cat. No. B1269439
M. Wt: 148.2 g/mol
InChI Key: SVMBYSXPVZASTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, closely related to "N-(pyridin-2-ylmethyl)cyclopropanamine," often involves stereoselective or enantioselective methods to ensure the desired configuration of the cyclopropane ring. Techniques include the use of pyridinium ylides, which are intermediates in cyclopropanation reactions, demonstrating high stereoselectivity and yielding polysubstituted cyclopropane derivatives (Banothu, Basavoju, & Bavantula, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(pyridin-2-ylmethyl)cyclopropanamine" and its derivatives has been extensively studied using X-ray crystallography and other analytical techniques. These studies reveal complex interactions such as C–H⋯N, C–H⋯π, and π⋯π interactions, which play a crucial role in the crystal packing and stability of these compounds (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Cyclopropane compounds, including "N-(pyridin-2-ylmethyl)cyclopropanamine" derivatives, participate in a variety of chemical reactions. These reactions are often characterized by the ring strain in the cyclopropane moiety, which can lead to interesting reactivity patterns. For example, cyclopropanation reactions using ylides or catalytic methods are common synthetic approaches to introduce or modify cyclopropane rings (Carson & Kerr, 2005).

Scientific Research Applications

1. Application in Reaction Kinetics and Catalysis

  • Summary of Application: The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated .
  • Methods of Application: The complexes were synthesized and characterized using 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis . The study explored the kinetics and mechanistic behavior of N,N′-pyridyl Pd (II) complexes .
  • Results or Outcomes: The rate of substitution of the chloride by thiourea nucleophiles increased with the presence of an electron-withdrawing substituent and decreased when an electron-donating group was attached to the para position of the phenyl moiety .

2. Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines

  • Summary of Application: Two N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and two N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quino-line-2-carboxamides have been synthesized .
  • Methods of Application: These structures contain five nitrogen atoms that can form coordinate bonds with metal ions such as Mn(II) and Fe(II) .
  • Results or Outcomes: The resultant complexes are potentially useful agents for targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors, where the NO is released upon irradiation with long-wavelength light .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “N-(pyridin-2-ylmethyl)cyclopropanamine” are not mentioned, research on similar compounds suggests potential areas of interest. For instance, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of ongoing research .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBYSXPVZASTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360123
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)cyclopropanamine

CAS RN

626210-44-4
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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